
2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) typically involves multi-step organic reactions. Common starting materials include piperazine and various acetic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medically, compounds like 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, these compounds can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
2-Piperazinecarboxylic acid: Another derivative with different functional groups.
N-Substituted piperazines: Compounds with various substituents on the nitrogen atoms.
Uniqueness
What sets 2-Piperazineacetic acid, 5-(2-aminoethyl)-3,6-dioxo-, (2S,5S)-(9CI) apart is its specific stereochemistry and functional groups, which can lead to unique biological activities and chemical reactivity.
特性
CAS番号 |
499774-99-1 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC名 |
2-[(2S,5S)-5-(2-aminoethyl)-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C8H13N3O4/c9-2-1-4-7(14)11-5(3-6(12)13)8(15)10-4/h4-5H,1-3,9H2,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 |
InChIキー |
YHQODPVGBJFTTQ-WHFBIAKZSA-N |
異性体SMILES |
C(CN)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O |
正規SMILES |
C(CN)C1C(=O)NC(C(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)

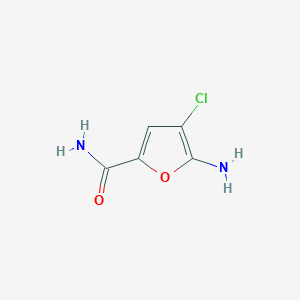
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
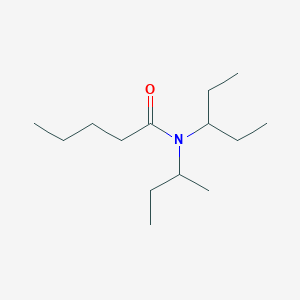
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
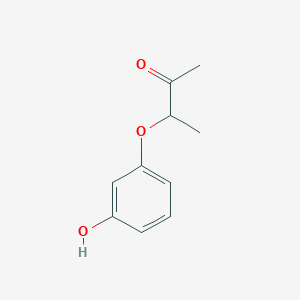
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)

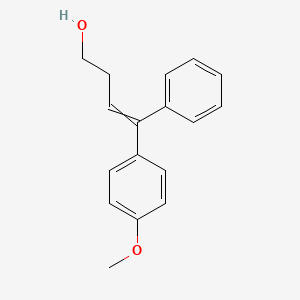

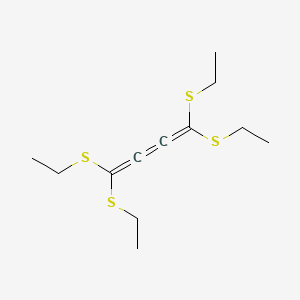
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
